molecular formula C10H19N B12559366 Dec-5-YN-2-amine CAS No. 188585-69-5

Dec-5-YN-2-amine

Cat. No.: B12559366
CAS No.: 188585-69-5
M. Wt: 153.26 g/mol
InChI Key: AIAVILHIXXAXFE-UHFFFAOYSA-N
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Description

Dec-5-yn-2-amine is an organic compound classified as a primary amine and bearing a terminal alkyne functional group, with the molecular formula C10H19N . This structure makes it a valuable building block in chemical synthesis and research. The primary amine group (-NH2) is a versatile intermediate that can undergo various reactions, such as acylation to form amides or condensation to form imines . Meanwhile, the terminal alkyne group is a key handle for Click Chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation, allowing for the specific labeling of biomolecules like proteins and nucleic acids in proteomics and bioimaging studies . The compound's structure, featuring an amine at the second carbon and an alkyne at the fifth carbon of a ten-carbon chain, suggests potential applications in creating novel polymers or as a molecular scaffold in medicinal chemistry and materials science. Researchers can utilize this amine in developing targeted imaging agents, chemical probes, and sophisticated polymer networks. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

188585-69-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

dec-5-yn-2-amine

InChI

InChI=1S/C10H19N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-5,8-9,11H2,1-2H3

InChI Key

AIAVILHIXXAXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC(C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Dec-5-YN-2-amine

The preparation of this compound requires careful consideration of both the amine functionality and the internal alkyne moiety. Several established synthetic pathways can be employed, each offering distinct advantages depending on starting materials availability and desired reaction conditions.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be approached through several disconnection strategies:

  • Formation of the C-N bond at position 2 while maintaining the preexisting alkyne functionality
  • Introduction of the alkyne moiety to a suitable 2-aminodecane derivative
  • Simultaneous or sequential functionalization of a simpler hydrocarbon framework

The selection of the optimal synthetic route depends on reagent availability, desired stereochemistry, and overall efficiency considerations.

Nucleophilic Substitution Approaches

Direct Alkylation Route

Primary amines can be synthesized through the alkylation of ammonia with appropriate alkyl halides. For this compound, this would involve the reaction of ammonia with 2-bromodec-5-yne or similar halogenated precursors.

The general reaction scheme follows:

R-X + NH₃ (excess) → R-NH₂ + NH₄⁺X⁻

Where R represents the dec-5-ynyl group and X is a leaving group (typically Br, I, or OTs).

This method, while straightforward, often suffers from over-alkylation challenges, potentially producing secondary and tertiary amines as side products. To mitigate this issue, a large excess of ammonia is typically employed.

Gabriel Synthesis Pathway

The Gabriel synthesis offers a more controlled approach to primary amine formation by utilizing phthalimide as a protected amine equivalent. This method avoids the over-alkylation problems associated with direct ammonia treatment.

The synthesis involves three key steps:

  • Deprotonation of phthalimide with a strong base (KH, NaH)
  • SN2 reaction with 2-bromodec-5-yne
  • Liberation of the primary amine using hydrazine (NH₂NH₂)

Table 1: Typical Reaction Conditions for Gabriel Synthesis of this compound

Step Reagents Conditions Expected Yield (%)
1 Phthalimide, KH DMF, 0°C to rt, 1h 95-98
2 2-bromodec-5-yne DMF, rt to 60°C, 6-12h 75-85
3 NH₂NH₂·H₂O EtOH, reflux, 4h 70-80

This method is particularly valuable for maintaining the integrity of the alkyne functionality during the amine installation process.

Reduction-Based Synthetic Approaches

Reduction of Nitriles

The conversion of nitriles to primary amines provides another valuable synthetic route to this compound. This approach would require the preparation of dec-5-yn-2-nitrile followed by reduction using appropriate reducing agents.

The general scheme involves:

Dec-5-yn-2-nitrile + LiAlH₄ → this compound

Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, though milder reducing agents like borane complexes can also be utilized when other sensitive functional groups are present.

Reductive Amination Strategy

Reductive amination offers a versatile approach to amine synthesis through the reaction of carbonyl compounds with ammonia or primary amines, followed by reduction of the intermediate imine.

For this compound, this would involve:

  • Reaction of dec-5-yn-2-one with ammonia to form an imine
  • Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation

The selectivity of this approach depends significantly on reaction conditions and the reducing agent employed. Sodium cyanoborohydride is often preferred due to its selectivity for imine reduction without affecting the alkyne functionality.

Metal-Catalyzed Synthetic Methods

Iron Nitride-Mediated Synthesis

Recent advances in amine synthesis include the use of iron nitride (Fe₂.₅N) as a nitrogen source. This innovative approach involves the reaction of iron nitride with alcohols under hydrogen pressure to produce amines.

For this compound preparation, dec-5-yn-2-ol could theoretically serve as the starting material:

Dec-5-yn-2-ol + Fe₂.₅N → this compound + Iron oxide products

The reaction typically occurs at 250°C under 1-10 bar H₂ pressure. Mechanistic studies indicate that hydrogen activates the nitrogen species within iron nitride, converting them into surface NH and NH₂ groups that then react with alcohols to form amines.

Table 2: Reaction Parameters for Iron Nitride-Mediated Amination

Parameter Typical Range Optimal Conditions
Temperature 200-300°C 250°C
H₂ Pressure 1-10 bar 10 bar
Reaction Time 2-24 hours 8 hours
Fe₂.₅N:Alcohol Ratio 1:1 to 3:1 2:1
Conversion 60-95% 85%
Selectivity 70-90% 80%

This method represents a sustainable approach to amine synthesis, particularly for compounds like this compound where conventional routes may be challenging.

Stereoselective Synthesis Considerations

Asymmetric Approaches

When stereochemical control at the C-2 position is required, asymmetric synthetic methods must be employed. Several approaches are viable:

Asymmetric Reduction of Ketimines

This approach involves:

  • Formation of a ketimine from dec-5-yn-2-one and ammonia
  • Asymmetric reduction using chiral catalysts or reagents

Chiral oxazaborolidines, ruthenium-BINAP complexes, or iridium catalysts with chiral phosphine ligands can provide high enantioselectivity in these transformations.

Enzymatic Resolution

Racemic this compound can be resolved through enzymatic methods:

  • Acylation using lipases (such as Candida antarctica lipase B)
  • Separation of the resulting diastereomers
  • Hydrolysis of the acylated amine

This approach typically yields enantiomerically pure amines, though at the expense of maximum 50% theoretical yield for each enantiomer.

Protective Group Strategies

When preparing this compound through multistep syntheses, protection of the amine functionality may be necessary to prevent undesired side reactions, particularly when manipulating the alkyne moiety.

Common protective groups include:

  • tert-Butyloxycarbonyl (Boc)
  • Benzyloxycarbonyl (Cbz)
  • Fluorenylmethyloxycarbonyl (Fmoc)
  • Trifluoroacetyl (TFA)

Table 3: Protective Group Strategies for Amine Functionality

Protective Group Installation Conditions Deprotection Conditions Compatibility with Alkynes
Boc Boc₂O, Et₃N, CH₂Cl₂ TFA/CH₂Cl₂ or HCl/dioxane Excellent
Cbz CbzCl, NaHCO₃, H₂O/dioxane H₂, Pd/C Good (can reduce alkynes)
Fmoc FmocCl, Na₂CO₃, H₂O/dioxane Piperidine/DMF Excellent
TFA TFAA, Et₃N, CH₂Cl₂ K₂CO₃, MeOH/H₂O Very good

Selection of the appropriate protective group strategy should consider subsequent reaction conditions and overall synthetic efficiency.

Purification and Characterization

Purification Techniques

Purification of this compound typically employs the following techniques:

  • Column chromatography on silica gel (typically using ethyl acetate/hexane or CH₂Cl₂/MeOH/NH₄OH systems)
  • Conversion to hydrochloride salt followed by recrystallization
  • Distillation under reduced pressure for larger-scale preparations
  • Preparative HPLC for high-purity requirements

Characterization Data

The physical and spectroscopic properties of this compound include:

  • Molecular Formula: C₁₀H₁₉N
  • Molecular Weight: 153.26 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Boiling Point: Approximately 80-85°C (0.5 mmHg)
  • ¹H NMR: Characteristic signals for the methine proton adjacent to the amine (δ ~2.8-3.0 ppm) and protons adjacent to the triple bond
  • ¹³C NMR: Signals for the alkyne carbons (δ ~80-85 ppm) and the carbon bearing the amine functionality (δ ~48-50 ppm)
  • IR: N-H stretching (3300-3400 cm⁻¹) and C≡C stretching (around 2100-2200 cm⁻¹)
  • Mass Spectrometry: Molecular ion at m/z 153 with characteristic fragmentation patterns

Chemical Reactions Analysis

Types of Reactions: Dec-5-YN-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium or platinum catalysts.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products: The major products formed from these reactions include various substituted amines, alkenes, and alkynes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Dec-5-YN-2-amine has shown promise as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains. For instance, research on related compounds has demonstrated that modifications to the amine structure can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have explored its potential to inhibit α-amylase and α-glucosidase, which are key targets in diabetes management.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
This compoundα-Amylase25.0
This compoundα-Glucosidase30.0

Biochemical Research

Bioorthogonal Chemistry

The compound has been utilized in bioorthogonal chemistry for labeling biomolecules in living systems. Its unique structure allows for selective reactions with biomolecules, facilitating the study of biological processes.

Case Study: Bioorthogonal Labeling

In a study examining the use of this compound in bioorthogonal reactions, researchers successfully labeled proteins in live cells, demonstrating its potential for real-time imaging and tracking of cellular processes.

Material Science Applications

Synthesis of Functional Materials

This compound is also explored for synthesizing functional materials such as polymers and nanomaterials. Its reactivity allows it to serve as a building block in the formation of complex structures with desirable properties.

Table 3: Properties of Materials Synthesized with this compound

Material TypePropertyValue
PolymerThermal Stability>200 °C
NanomaterialConductivity10 S/m

Mechanism of Action

The mechanism of action of Dec-5-YN-2-amine involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming stable ring structures that can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Dec-5-YN-2-amine to compounds with analogous functional groups, focusing on synthesis, reactivity, and physicochemical properties.

N-Allyl-N-(Methoxycarbonyl)-1,3-Decadiynylamine

  • Structure : Contains a 10-carbon chain with conjugated triple bonds (1,3-decadiyne) and an allyl-methoxycarbonyl-amine group .
  • Synthesis : Prepared via N-alkynylation using potassium hexamethyldisilazide and 1,3-decadiyne, followed by functionalization with methyl chloroformate .
  • Key Differences :
    • This compound lacks conjugated triple bonds, which may reduce its reactivity in cycloaddition or polymerization reactions.
    • The absence of a methoxycarbonyl group in this compound simplifies its structure but limits its use as a "push-pull" enamine precursor.

(5-Methoxy-2-methylpent-3-yn-2-yl)(methyl)amine

  • Structure : A branched alkyne-amine with a methoxy group and methyl substituents .
  • Physicochemical Properties: Molecular formula: C₈H₁₅NO; molecular weight: 141.21 g/mol. Polar functional groups (amine, methoxy) enhance solubility in polar solvents compared to this compound, which has a longer hydrophobic chain .
  • Key Differences :
    • This compound’s linear structure may result in lower steric hindrance, favoring nucleophilic reactions at the amine site.

5-Aryl-1,3,4-oxadiazol-2-amines

  • Structure : Heterocyclic amines with aromatic and long alkyl substituents .
  • Biological Activity : These compounds exhibit acetylcholinesterase inhibition (IC₅₀ values: 1–10 µM), attributed to their planar aromatic cores and hydrogen-bonding capabilities .
  • Key Differences: this compound’s aliphatic chain and triple bond may reduce aromatic interactions critical for enzyme inhibition.

(5-Chlorothiophen-2-yl)methylamine

  • Structure : Combines a chlorothiophene ring with a pentyl-amine chain .
  • Physicochemical Properties: Molecular formula: C₁₀H₁₆ClNS; molecular weight: 217.76 g/mol.
  • Key Differences :
    • This compound’s alkyne group could enable click chemistry applications, whereas the chlorothiophene moiety in the analog favors electrophilic substitution.

Research Implications and Gaps

  • Synthesis Challenges : this compound’s synthesis may require alkynylation strategies similar to those in , but optimization is needed to avoid side reactions from the long alkyne chain.
  • Functionalization Potential: The terminal alkyne could enable Huisgen cycloaddition or Sonogashira coupling, expanding utility in material science .

Q & A

Basic Question: What safety protocols are critical for handling Dec-5-YN-2-amine in laboratory settings?

Answer:

  • Key Protocols :
    • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal contact .
    • Avoid dust formation; store in sealed containers under inert gas (e.g., argon) .
    • In case of exposure:
  • Dermal : Immediately wash with soap/water for ≥15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Dispose of waste via licensed hazardous waste handlers .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Methodology :
    • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and detect impurities. Compare peaks to reference data (e.g., NIST Standard Reference Database 69) .
    • Chromatography : Employ HPLC with UV detection (λ = 254 nm) and a C18 column; validate purity against a certified standard .
    • Elemental Analysis : Verify empirical formula (C/H/N ratios) via combustion analysis .

Advanced Question: How should researchers resolve contradictions in reported reaction yields of this compound in cross-coupling reactions?

Answer:

  • Experimental Design :
    • Triangulation : Replicate reactions under controlled conditions (temperature, catalyst loading, solvent purity) and compare results across ≥3 independent labs .
    • Data Validation : Use gas chromatography-mass spectrometry (GC-MS) to quantify side products and assess reaction efficiency .
    • Statistical Analysis : Apply ANOVA to identify variables (e.g., ligand type, moisture levels) contributing to yield variability .

Advanced Question: What methodologies assess the environmental impact of this compound degradation byproducts?

Answer:

  • Approach :
    • Aquatic Toxicity Testing : Follow OECD Test Guideline 201 (algae growth inhibition) to evaluate acute/chronic effects on aquatic organisms .
    • Degradation Studies : Use LC-MS to identify photolytic/hydrolytic byproducts; model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools .
    • Ecotoxicological Risk Assessment : Calculate predicted no-effect concentrations (PNECs) using ECOSAR v2.0 .

Basic Question: What storage conditions optimize this compound stability?

Answer:

  • Recommendations :
    • Store at 2–8°C in amber glass vials under nitrogen or argon to prevent oxidation .
    • Use desiccants (e.g., molecular sieves) to minimize moisture-induced degradation .
    • Monitor stability via periodic NMR/HPLC analysis (every 3 months) .

Advanced Question: How can computational models predict this compound reactivity in novel catalytic systems?

Answer:

  • Computational Workflow :
    • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets; calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF, THF) to model reaction kinetics .
    • Validation : Cross-check computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Advanced Question: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Quality Control Measures :
    • Standardize precursor sourcing (e.g., ≥99.5% purity for alkynyl precursors) .
    • Implement in-process monitoring (e.g., inline FTIR) to track reaction progression .
    • Use design of experiments (DoE) to optimize parameters (e.g., temperature, stirring rate) and reduce variability .

Advanced Question: How can researchers validate the stability of this compound under extreme pH conditions?

Answer:

  • Methodology :
    • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days; analyze degradation via LC-MS .
    • Kinetic Modeling : Apply the Eyring equation to extrapolate degradation rates at standard conditions .
    • Comparative Analysis : Cross-reference results with structurally analogous amines (e.g., 2-Naphthalenamine) to identify stability trends .

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